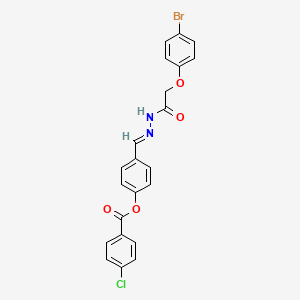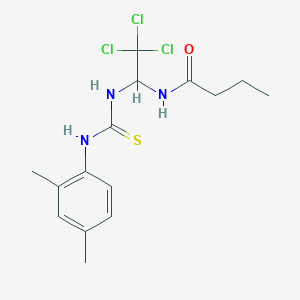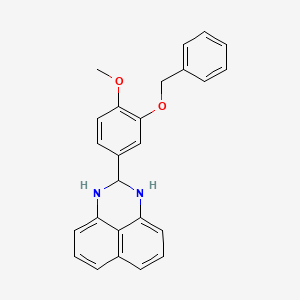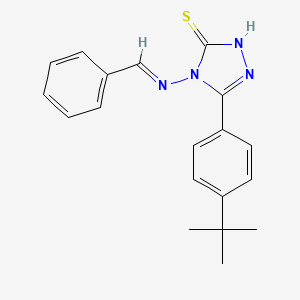
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4 and a molecular weight of 487.74 g/mol . This compound is notable for its unique structure, which includes both bromine and chlorine atoms, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps:
Formation of 4-Bromophenoxyacetyl Hydrazide: This step involves the reaction of 4-bromophenoxyacetic acid with hydrazine hydrate under reflux conditions to form 4-bromophenoxyacetyl hydrazide.
Condensation Reaction: The hydrazide is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester and hydrazone groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while hydrolysis can yield the corresponding acids and hydrazides.
科学研究应用
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
303064-99-5 |
|---|---|
分子式 |
C22H16BrClN2O4 |
分子量 |
487.7 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c23-17-5-11-19(12-6-17)29-14-21(27)26-25-13-15-1-9-20(10-2-15)30-22(28)16-3-7-18(24)8-4-16/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI 键 |
CYOMPBHVNWPSHJ-DHRITJCHSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994729.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994730.png)

![Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11994736.png)
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11994738.png)


![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11994752.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11994756.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11994758.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994761.png)
![3-(4-Ethoxyphenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11994764.png)

